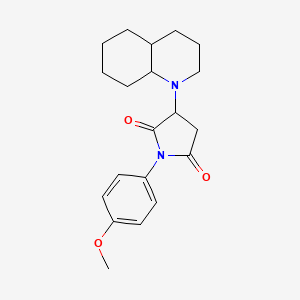

1-(4-methoxyphenyl)-3-(octahydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione

説明

The compound is part of a broader class of organic compounds known for their complex molecular structures and potential biological activities. While the exact compound specified does not have directly associated research, related compounds provide insight into the synthesis, molecular structure analysis, chemical reactions, and properties of similar quinoline and pyrrolidine derivatives.

Synthesis Analysis

Synthetic approaches towards similar compounds involve multistep reactions, including cyclization, amination, and condensation processes. For example, studies have reported the synthesis of pyrroloquinoline derivatives through reactions involving amino phenols and aniline derivatives, leading to the formation of arylamino derivatives confirmed by spectroscopic methods (Gein, Mar'yasov, & Gein, 2015). Another study detailed the enantioselective synthesis of octahydro-1H-benzo[f]pyrrolo[3,2,1-ij]quinolines, showcasing the complexity and precision required in synthesizing such intricate molecules (Zaponakis & Katerinopoulos, 2001).

Molecular Structure Analysis

Molecular structure analysis of related compounds has revealed polymorphic modifications and detailed geometric configurations. For instance, polymorphic modifications of a compound possessing strong diuretic properties were identified, showing different molecular organizations in its crystal structures (Shishkina et al., 2018). Such analyses are crucial for understanding the physical and chemical behavior of these compounds.

Chemical Reactions and Properties

The chemical reactions of related compounds often involve nucleophilic substitution, cyclization, and dehydrogenation processes. A practical example is the synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light-mediated annulation, showcasing innovative methods to achieve complex molecular structures (Das, Ghosh, & Koenig, 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline forms, are influenced by the molecular structure. The polymorphic study mentioned earlier (Shishkina et al., 2018) highlights how structural differences affect physical properties.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interaction with biological targets, are key for potential applications. The synthesis and biomolecular binding properties of quinolines indicate their potential in biological applications, suggesting strong interactions with DNA, attributed to π-stacking and/or hydrogen-bonding interactions (Bonacorso et al., 2018).

科学的研究の応用

Corrosion Inhibition

Quinoline derivatives, including compounds similar to 1-(4-methoxyphenyl)-3-(octahydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione, are recognized for their anticorrosive properties. They show effectiveness against metallic corrosion due to high electron density, which facilitates the formation of stable chelating complexes with metallic surfaces. These properties make quinoline derivatives valuable in protecting materials from corrosion, especially in industrial applications (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinazolines and pyrimidines, structurally related to quinoline derivatives, have been extensively researched for their applications in electronic devices due to their luminescent properties and potential in photoelectric conversion. Incorporating such structures into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, leading to advancements in organic light-emitting diodes (OLEDs) and nonlinear optical materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Synthesis of Complex Organic Compounds

Hybrid catalysts play a significant role in synthesizing complex organic structures, including pyranopyrimidine scaffolds, through one-pot multicomponent reactions. These scaffolds have broad applicability in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. Research into hybrid catalysts, encompassing organocatalysts, metal catalysts, and nanocatalysts, among others, has opened new avenues for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

特性

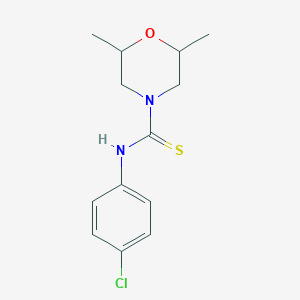

IUPAC Name |

3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-25-16-10-8-15(9-11-16)22-19(23)13-18(20(22)24)21-12-4-6-14-5-2-3-7-17(14)21/h8-11,14,17-18H,2-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHFQRGCCRXFNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-thienylthio)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4022803.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4022816.png)

![8-[(2-methyl-1-piperidinyl)carbonyl]-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4022824.png)

![1-sec-butyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4022832.png)

![3-(3-chlorophenyl)-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B4022857.png)

![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4022884.png)

![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4022889.png)

![N-(2-furylmethyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4022894.png)

![2-imino-N-(3-methoxypropyl)-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4022895.png)

![2-(benzyloxy)-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B4022903.png)